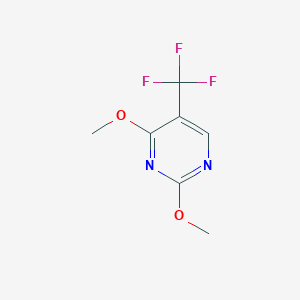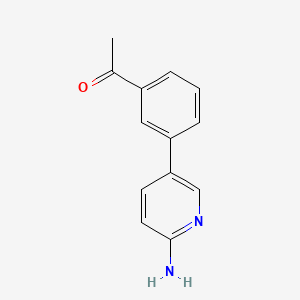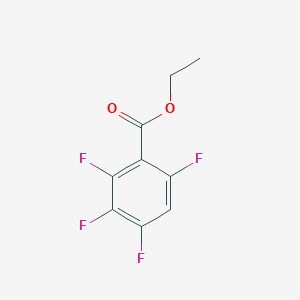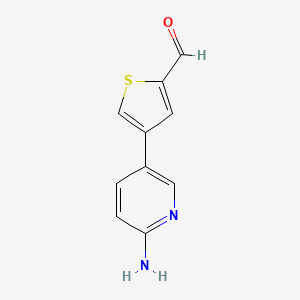
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% (3-AP-5FP) is a fluorinated phenol derivative with a pyridine backbone. It is a synthetic compound that has been used in scientific research for its unique properties.
Mechanism of Action
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% has a unique mechanism of action that is dependent on its pyridine backbone. The pyridine moiety acts as a hydrogen bond donor and acceptor, allowing it to interact with other molecules. It also has an electron-withdrawing fluorine atom, which increases the electron density of the molecule, making it more reactive.
Biochemical and Physiological Effects
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. It has also been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other foreign compounds.
Advantages and Limitations for Lab Experiments
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with in aqueous solutions. It is also a relatively stable compound, making it suitable for long-term storage. However, 3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% is not suitable for use in experiments involving temperatures higher than 140°C, as it will decompose.
Future Directions
There are several potential future directions for research involving 3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95%. One potential direction is to explore its use as a fluorescent probe for imaging other cellular processes, such as protein folding or gene expression. Another potential direction is to investigate its use as a drug delivery system, as its pyridine backbone may provide a means for targeted drug delivery. Additionally, further research could be conducted to explore its use as a potential therapeutic agent, as its ability to inhibit enzymes may provide a means for treating various diseases.
Synthesis Methods
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% is synthesized via a two-step process. First, 6-aminopyridine is reacted with 3-fluorophenol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to form an intermediate product. This intermediate product is then reacted with a strong acid, such as sulfuric acid, to form the final product, 3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95%.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% has been used in a variety of scientific research applications, including as a fluorescent probe for imaging intracellular pH, for the detection of metal ions, and for the detection of small molecules. It has also been used in the study of biological systems, such as for the study of enzyme activity and for the study of protein-protein interactions.
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-3-8(4-10(15)5-9)7-1-2-11(13)14-6-7/h1-6,15H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCPDUZMYPFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)-5-fluorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)



